S-Metil-L-tiocitirrulina

Descripción general

Descripción

S-Methylthiocitrulline is a nitric oxide synthase inhibitor .

Molecular Structure Analysis

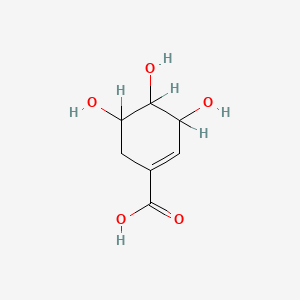

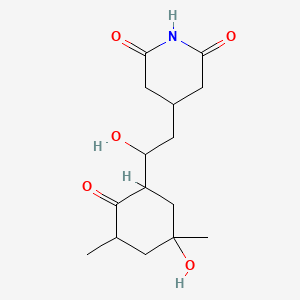

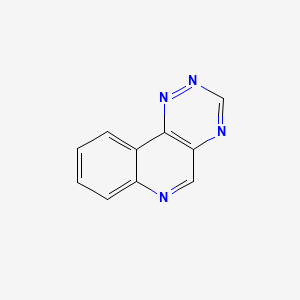

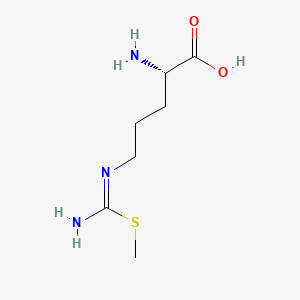

The chemical formula of S-Methylthiocitrulline is C7H15N3O2S. Its exact mass is 205.09 and its molecular weight is 205.270 .Chemical Reactions Analysis

S-Methylthiocitrulline is involved in various chemical reactions. For instance, it has been found to protect against neurotoxicity induced by malonate and MPTP . More research is needed to fully understand the range of chemical reactions involving S-Methylthiocitrulline .Physical And Chemical Properties Analysis

S-Methylthiocitrulline has a density of 1.4±0.1 g/cm3, a boiling point of 405.0±55.0 °C at 760 mmHg, and a flash point of 198.7±31.5 °C. It has 5 hydrogen bond acceptors and 5 hydrogen bond donors .Aplicaciones Científicas De Investigación

Inhibición de la Sintetasa de Óxido Nítrico

S-Metil-L-tiocitirrulina es un potente inhibidor de la sintetasa de óxido nítrico . Exhibe una selectividad aproximadamente 17 veces mayor para la sintetasa de óxido nítrico neuronal de rata (IC₅₀ = 300 nM) en comparación con la enzima endotelial (IC₅₀ = 5.4 µM) . Esto la convierte en una herramienta valiosa en la investigación relacionada con la sintetasa de óxido nítrico y su papel en diversos procesos fisiológicos y patológicos.

Investigación en la Síntesis y Asimilación del Óxido Nítrico

Este compuesto se utiliza comúnmente en la investigación relacionada con la síntesis y asimilación del óxido nítrico . Su efecto inhibidor sobre la sintetasa de óxido nítrico puede ayudar a los investigadores a comprender el papel del óxido nítrico en diversos procesos biológicos.

Estudio de los Trastornos Neurológicos

Dada su selectividad para la sintetasa de óxido nítrico neuronal, la this compound se puede utilizar en la investigación relacionada con los trastornos neurológicos . Al inhibir la producción de óxido nítrico en las neuronas, los investigadores pueden estudiar el papel del óxido nítrico en las afecciones neurológicas.

Investigación Cardiovascular

La capacidad de la this compound para inhibir la sintetasa de óxido nítrico endotelial, aunque a una concentración más alta, puede ser útil en la investigación cardiovascular . El óxido nítrico desempeña un papel crucial en la función vascular, y comprender su regulación puede proporcionar información sobre la salud cardiovascular y las enfermedades.

Investigación de la Inflamación

Algunos análogos de la citrulina, incluida la this compound, se han utilizado en la investigación relacionada con la inflamación . Su efecto inhibidor sobre la sintetasa de óxido nítrico puede ayudar a los investigadores a comprender el papel del óxido nítrico en las respuestas inflamatorias.

Desarrollo de Medicamentos

Debido a sus propiedades, la this compound podría utilizarse potencialmente en el desarrollo de medicamentos dirigidos a la sintetasa de óxido nítrico . Su selectividad para diferentes formas de la enzima podría aprovecharse para desarrollar terapias más específicas.

Mecanismo De Acción

Target of Action

S-Methyl-L-thiocitrulline, also known as S-Methylthiocitrulline, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes. S-Methyl-L-thiocitrulline exhibits about 17-fold greater selectivity for rat neuronal nitric oxide synthase (nNOS) compared to the endothelial enzyme (eNOS) .

Mode of Action

S-Methyl-L-thiocitrulline acts as a potent inhibitor of NOS . It binds to the active site of the enzyme, thereby preventing the conversion of L-arginine to L-citrulline and nitric oxide. This inhibition disrupts the normal signaling pathways mediated by nitric oxide.

Biochemical Pathways

The inhibition of NOS by S-Methyl-L-thiocitrulline affects the nitric oxide signaling pathway . Nitric oxide is a key signaling molecule that plays a role in various physiological processes including neurotransmission, immune response, and regulation of cell death. By inhibiting NOS, S-Methyl-L-thiocitrulline can potentially influence these processes.

Result of Action

The inhibition of NOS by S-Methyl-L-thiocitrulline can lead to a decrease in the production of nitric oxide . This can have various effects at the molecular and cellular level, depending on the specific physiological context. For example, in neurons, this could affect neurotransmission processes.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S/c1-13-7(9)10-4-2-3-5(8)6(11)12/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVMVBQRKZPFLB-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935505 | |

| Record name | N~5~-[Imino(methylsulfanyl)methyl]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156719-41-4 | |

| Record name | S-Methyl-L-thiocitrulline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156719-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methylthiocitrulline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156719414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~5~-[Imino(methylsulfanyl)methyl]ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-METHYLTHIOCITRULLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790X706JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.